REACTION_CXSMILES
|
Cl.[CH:2]1([C:5]2[N:10]=[C:9]([C:11]3[S:15][C:14]([NH:16]C(=O)C)=[N:13][C:12]=3[CH3:20])[CH:8]=[N:7][CH:6]=2)[CH2:4][CH2:3]1>C(O)C>[CH:2]1([C:5]2[N:10]=[C:9]([C:11]3[S:15][C:14]([NH2:16])=[N:13][C:12]=3[CH3:20])[CH:8]=[N:7][CH:6]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
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0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
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C1(CC1)C1=CN=CC(=N1)C1=C(N=C(S1)NC(C)=O)C
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Name
|
|
Quantity
|
9 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
is evaporated
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Type
|
EXTRACTION
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Details
|
extracted with 10% methanol in DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CN=CC(=N1)C1=C(N=C(S1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |